molecular formula C20H13FN6 B5318928 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile

Cat. No. B5318928
M. Wt: 356.4 g/mol
InChI Key: JOVWGKHZRNYHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile, also known as FPYB, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and phosphodiesterase-4 (PDE4), an enzyme involved in neurodegeneration. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models. It has also been shown to reduce oxidative stress and improve cognitive function in Alzheimer's disease models. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in water and low bioavailability may pose challenges in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models.

Future Directions

For 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile include further studies to determine its potential as a therapeutic agent in various diseases. Studies are also needed to determine the optimal dosage and administration route for this compound in animal models. Additionally, further research is needed to determine the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile involves a multistep reaction starting with the reaction of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid with 2,3'-bipyridine-5-carbonitrile in the presence of a coupling reagent. The product is then reduced with hydrogen gas to obtain this compound.

Scientific Research Applications

6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been studied for its potential as a neuroprotective agent in Alzheimer's disease.

properties

IUPAC Name

2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN6/c21-14-5-3-12(4-6-14)19-17(11-25-27-19)15-8-18(13-2-1-7-24-10-13)26-20(23)16(15)9-22/h1-8,10-11H,(H2,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVWGKHZRNYHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C(=C2)C3=C(NN=C3)C4=CC=C(C=C4)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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